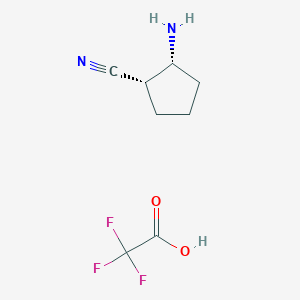

Rel-(1S,2R)-2-aminocyclopentanecarbonitrile tfa

Description

Properties

Molecular Formula |

C8H11F3N2O2 |

|---|---|

Molecular Weight |

224.18 g/mol |

IUPAC Name |

(1S,2R)-2-aminocyclopentane-1-carbonitrile;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C6H10N2.C2HF3O2/c7-4-5-2-1-3-6(5)8;3-2(4,5)1(6)7/h5-6H,1-3,8H2;(H,6,7)/t5-,6-;/m1./s1 |

InChI Key |

IMCGYFYHVJAQDM-KGZKBUQUSA-N |

Isomeric SMILES |

C1C[C@@H]([C@@H](C1)N)C#N.C(=O)(C(F)(F)F)O |

Canonical SMILES |

C1CC(C(C1)N)C#N.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Parent Compound: cis-2-Aminocyclopentanecarbonitrile

The key step in preparing Rel-(1S,2R)-2-aminocyclopentanecarbonitrile TFA is obtaining the cis-2-aminocyclopentanecarbonitrile with the correct stereochemistry. Two main approaches are reported:

- Chiral Starting Materials: Using optically pure cyclopentane derivatives or chiral auxiliaries to direct stereochemistry during functional group introduction.

- Asymmetric Synthesis: Employing asymmetric catalysis or chiral reagents to induce stereoselectivity during amination and cyanation steps.

These methods ensure the (1S,2R) configuration is achieved with high enantiomeric purity.

Formation of the Trifluoroacetate Salt

Once the chiral amine nitrile is synthesized, it is converted into the trifluoroacetate salt by treatment with trifluoroacetic acid (TFA):

- The amine is dissolved in an organic solvent such as dichloromethane (DCM).

- A 1:1 volume mixture of DCM and TFA is added, typically 5 mL per mmol of amine, and stirred for about 30 minutes to effect salt formation.

- Excess TFA is removed by co-evaporation with toluene under reduced pressure, repeated twice to ensure purity.

- The resulting trifluoroacetate salt is isolated as a stable, soluble compound suitable for further use.

Detailed Experimental Procedure (Generalized)

| Step | Reagents/Conditions | Description |

|---|---|---|

| 1 | Chiral cyclopentane derivative or racemic mixture | Starting material for stereoselective amination and cyanation |

| 2 | Amination reagent (e.g., azide reduction, amine introduction) | Introduce amino group at C-2 position with stereocontrol |

| 3 | Cyanation reagent (e.g., cyanide source) | Introduce nitrile group at C-1 position |

| 4 | Purification | Isolation of cis-2-aminocyclopentanecarbonitrile with (1S,2R) stereochemistry |

| 5 | Trifluoroacetic acid (TFA) in DCM | Formation of trifluoroacetate salt by mixing with TFA/DCM |

| 6 | Co-evaporation with toluene | Removal of excess TFA and solvent under reduced pressure |

| 7 | Final isolation | Obtain Rel-(1S,2R)-2-aminocyclopentanecarbonitrile trifluoroacetate as a pure compound |

Analytical and Purity Assessment Techniques

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms stereochemistry and structure of the aminocyclopentane ring and nitrile group.

- High-Performance Liquid Chromatography (HPLC): Used to assess purity and enantiomeric excess.

- Mass Spectrometry (MS): Confirms molecular weight and identity.

- Co-evaporation with Toluene: Ensures removal of residual TFA, critical for purity and downstream applications.

Data Table: Key Physical and Chemical Properties

| Property | Value | Notes |

|---|---|---|

| Molecular Formula | C8H11F3N2O2 | Includes trifluoroacetate counterion |

| Molecular Weight | 224.18 g/mol | Confirmed by MS |

| Melting Point | Not explicitly reported | Typically characterized post-salt formation |

| Solubility | Soluble in organic solvents (DCM, toluene) | Enhanced by TFA salt formation |

| Purity | ≥98% (typical commercial grade) | Verified by HPLC and NMR |

| Stereochemistry | (1S,2R) confirmed by chiral synthesis and NMR | Essential for biological activity |

Research Findings and Optimization Notes

- The stereoselective synthesis of the parent amine nitrile is critical; asymmetric catalysis or chiral auxiliaries yield higher enantiomeric purity than racemic methods.

- Formation of the trifluoroacetate salt improves compound stability and solubility in organic solvents, facilitating purification and handling.

- Removal of excess TFA by co-evaporation with toluene is a standard purification step to avoid acid contamination in subsequent reactions.

- Analytical methods consistently confirm the retention of stereochemistry after salt formation, ensuring the compound’s integrity for research use.

Chemical Reactions Analysis

Types of Reactions

Rel-(1S,2R)-2-aminocyclopentanecarbonitrile trifluoroacetate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

Reduction: The nitrile group can be reduced to form primary amines.

Substitution: The compound can undergo nucleophilic substitution reactions at the amino group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly employed.

Major Products Formed

Oxidation: Formation of imines or nitriles.

Reduction: Formation of primary amines.

Substitution: Formation of substituted amines or amides.

Scientific Research Applications

Rel-(1S,2R)-2-aminocyclopentanecarbonitrile trifluoroacetate has diverse applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a ligand in enzyme studies and protein interactions.

Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

Industry: Utilized in the production of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of Rel-(1S,2R)-2-aminocyclopentanecarbonitrile trifluoroacetate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include enzyme inhibition or activation, receptor binding, and signal transduction.

Comparison with Similar Compounds

Comparison with Similar Compounds

Rel-(1S,2R)-2-Aminocyclopentanecarbonitrile Hydrochloride

The hydrochloride salt (CAS 1523530-19-9) shares the same chiral backbone as the TFA salt but differs in counterion. Key distinctions include:

- Solubility: Hydrochloride salts typically exhibit higher water solubility due to ionic interactions, whereas TFA salts are more soluble in organic solvents, facilitating their use in peptide synthesis and organocatalysis.

- Stability : TFA salts may demonstrate improved stability under acidic conditions, whereas hydrochlorides can degrade in strongly basic environments.

- Synthetic Utility : The TFA counterion is often preferred in solid-phase synthesis due to its volatility, enabling easier purification via evaporation .

Other Analogous Cyclopentane Derivatives

- (1R,2S)-2-Aminocyclopentanecarbonitrile: The enantiomeric form of the compound may exhibit divergent stereoselectivity in catalysis or receptor binding.

Data Tables

Table 1: Physicochemical Comparison of Rel-(1S,2R)-2-Aminocyclopentanecarbonitrile Derivatives

*Calculated based on TFA counterion addition.

Research Findings

- Catalytic Applications: The hydrochloride salt has been utilized in asymmetric Mannich reactions, achieving enantiomeric excess (ee) >90% in certain substrates . The TFA salt’s enhanced solubility in non-polar media could expand its utility in hydrophobic reaction environments.

- Pharmacological Relevance : While neither salt is directly cited in drug development, analogous nitrile-containing cyclopentanes are explored as protease inhibitors, where counterion choice impacts bioavailability.

Biological Activity

Rel-(1S,2R)-2-aminocyclopentanecarbonitrile trifluoroacetate (TFA) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Rel-(1S,2R)-2-aminocyclopentanecarbonitrile TFA is characterized by its unique cyclopentane structure with an amino group and a cyano group. The trifluoroacetate moiety enhances its solubility and stability in biological systems. The stereochemistry of the compound is crucial for its interaction with biological targets.

1. Receptor Binding Affinity

Research indicates that compounds with similar structures exhibit significant binding affinity to various receptors:

- 5-HT Receptors : Compounds related to Rel-(1S,2R)-2-aminocyclopentanecarbonitrile have shown high affinity for serotonin receptors, particularly 5-HT1A and 5-HT2A, which are implicated in mood regulation and anxiety disorders .

- PTH Receptors : Analogous compounds have been evaluated for their agonist activity on parathyroid hormone receptors (PTHR), promoting calcium release and bone growth .

The biological activity of this compound can be attributed to its ability to modulate receptor activity:

- Agonist Activity : It acts as an agonist at specific receptors, leading to downstream signaling pathways that affect cellular functions such as calcium homeostasis and neurotransmitter release .

- Inhibition of Enzymatic Activity : Some derivatives have been designed to inhibit kinases like Pim kinases, which are involved in cell survival pathways in cancer .

Case Study 1: Serotonin Receptor Modulation

A study demonstrated that a related compound significantly reduced anxiety-like behavior in animal models by acting as a selective agonist at the 5-HT1A receptor. This finding suggests potential therapeutic applications in treating anxiety disorders .

Case Study 2: Bone Growth Stimulation

In another investigation, analogs of Rel-(1S,2R)-2-aminocyclopentanecarbonitrile were administered subcutaneously to mice. The results showed a notable increase in serum calcium levels, indicating the compound's efficacy in stimulating bone growth through PTHR activation .

Data Tables

| Biological Activity | Receptor Type | Affinity (Ki) | Effect |

|---|---|---|---|

| Serotonin Receptor Agonism | 5-HT1A | <10 nM | Anxiety reduction |

| Calcium Release | PTHR | <50 nM | Bone growth stimulation |

| Kinase Inhibition | Pim Kinase | IC50 = 20 nM | Reduced cell proliferation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.